molecular formula C27H38F6O3 B1672039 Falecalcitriol CAS No. 83805-11-2

Falecalcitriol

货号 B1672039
CAS 编号: 83805-11-2
分子量: 524.6 g/mol
InChI 键: XPYGGHVSFMUHLH-PSEHTZQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Falecalcitriol is an analog of calcitriol. It has a higher potency both in vivo and in vitro systems, and longer duration of action in vivo . It is usually used to treat secondary hyperparathyroidism under maintenance dialysis, hypoparathyroidism, rickets, or osteomalacia . Falecalcitriol regulates the proliferation of parathyroid cells and parathyroid hormone synthesis possibly via binding to a nuclear receptor for vitamin D (VDR) .


Synthesis Analysis

Falecalcitriol was designed to escape from the metabolism of CYP24A1 and has been used as a drug to treat secondary hyperparathyroidism since 2001 . Its metabolite, the 23-hydroxy form, retains biological activity and resistants to further metabolism .


Molecular Structure Analysis

The molecular formula of Falecalcitriol is C27H38F6O3 . The average mass is 524.579 Da and the monoisotopic mass is 524.272522 Da .


Physical And Chemical Properties Analysis

The density of Falecalcitriol is 1.2±0.1 g/cm3. It has a boiling point of 576.9±50.0 °C at 760 mmHg. The vapour pressure is 0.0±3.6 mmHg at 25°C. The enthalpy of vaporization is 99.2±6.0 kJ/mol. The flash point is 302.7±30.1 °C .

科学研究应用

1. Treatment of Secondary Hyperparathyroidism in Hemodialysis Patients

  • Methods of Application : In a comparative study, 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism who had normal serum calcium levels were enrolled. They received daily oral doses of alfacalcidol during an 8-week observation period. The dosage of both drugs was adjusted to maintain the initial serum calcium levels, and the relative change (%change) of serum biochemical parameters were compared .
  • Results or Outcomes : The percent change of PTH of falecalcitriol was lower than that of alfacalcidol. Falecalcitriol was found to be superior to alfacalcidol in suppression of PTH levels in patients with moderate to severe secondary hyperparathyroidism when it is administered in equivalent doses that might maintain similar serum calcium levels .

2. Increasing Bone Calcium Mobilization

  • Summary of Application : Falecalcitriol, a 26,26,26,27,27,27-hexafluorinated VD3, has been approved for therapeutic use against secondary hyperparathyroidism in Japan. It has been found to be approximately 10 times more active in increasing bone calcium mobilization than the natural hormone .
  • Results or Outcomes : Falecalcitriol was found to be approximately 10 times more active in increasing bone calcium mobilization than the natural hormone .

3. Suppression of Parathyroid Hormone in Hemodialysis Patients

  • Methods of Application : In a study, 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism who had normal serum calcium levels were enrolled. They received daily oral doses of alfacalcidol during an 8-week observation period. The dosage of both drugs was adjusted to maintain the initial serum calcium levels, and the relative change (%change) of serum biochemical parameters were compared .
  • Results or Outcomes : Falecalcitriol was found to be superior to alfacalcidol in suppression of PTH levels in patients with moderate to severe secondary hyperparathyroidism when it is administered in equivalent doses that might maintain similar serum calcium levels .

4. Enhancement of Binding Affinity to the Target Protein

  • Summary of Application : The introduction of highly electronegative fluorine atoms into vitamin D3 skeletons alters their physical and chemical properties. Falecalcitriol, a 26,26,26,27,27,27-hexafluorinated VD3, has been found to enhance the binding affinity to the target protein .
  • Results or Outcomes : Due to its unique properties, fluorine atoms have been incorporated into many drugs, drug candidates, and agricultural chemicals. Many scientists have been engaged in the practical synthesis of organofluorine compounds, including fluorinated vitamin D3 analogues .

5. Suppression of Parathyroid Hormone in Hemodialysis Patients

  • Methods of Application : In a study, 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism who had normal serum calcium levels were enrolled. They received daily oral doses of alfacalcidol during an 8-week observation period. The dosage of both drugs was adjusted to maintain the initial serum calcium levels, and the relative change (%change) of serum biochemical parameters were compared .
  • Results or Outcomes : Falecalcitriol was found to be superior to alfacalcidol in suppression of PTH levels in patients with moderate to severe secondary hyperparathyroidism when it is administered in equivalent doses that might maintain similar serum calcium levels .

6. Enhancement of Binding Affinity to the Target Protein

  • Summary of Application : The introduction of highly electronegative fluorine atoms into vitamin D3 skeletons alters their physical and chemical properties. Falecalcitriol, a 26,26,26,27,27,27-hexafluorinated VD3, has been found to enhance the binding affinity to the target protein .
  • Results or Outcomes : Due to its unique properties, fluorine atoms have been incorporated into many drugs, drug candidates, and agricultural chemicals . The contribution of fluorine to drug development and medicinal chemistry, and the life science as well as material science fields, is widely recognized around the world .

安全和危害

Falecalcitriol is classified as having acute toxicity when orally ingested (Category 4, H302) . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water .

未来方向

Falecalcitriol has been used to treat secondary hyperparathyroidism since 2001 . Future research may focus on its potential use in other conditions related to vitamin D deficiency .

属性

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYGGHVSFMUHLH-UUSULHAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027560
Record name (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falecalcitriol

CAS RN

83805-11-2
Record name Falecalcitriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83805-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falecalcitriol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALECALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Falecalcitriol
Reactant of Route 2
Falecalcitriol
Reactant of Route 3
Falecalcitriol
Reactant of Route 4
Falecalcitriol
Reactant of Route 5
Falecalcitriol
Reactant of Route 6
Falecalcitriol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。